molecular formula C9H11N2NaO2S B2576234 sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate CAS No. 2470437-80-8

sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2576234
CAS No.: 2470437-80-8
M. Wt: 234.25
InChI Key: JIXYIWOXYBPGAQ-UHFFFAOYSA-M
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Description

Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C9H11N2NaO2S. It is known for its potential biological activity and diverse applications in scientific research. The compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization and subsequent reaction with sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific enzymes involved in cancer cell proliferation.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.

Comparison with Similar Compounds

Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds in the thiadiazole family:

    Similar Compounds: Examples include 5-phenyl-1,3,4-thiadiazole-2-carboxylate and 5-methyl-1,3,4-thiadiazole-2-thiol.

    Uniqueness: The cyclohexyl group in this compound provides unique steric and electronic properties, enhancing its biological activity and making it a valuable compound for research.

Properties

IUPAC Name

sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXYIWOXYBPGAQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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